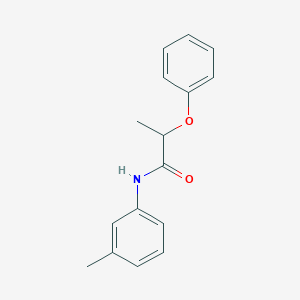

N-(3-methylphenyl)-2-phenoxypropanamide

Description

N-(3-methylphenyl)-2-phenoxypropanamide is a propanamide derivative featuring a phenoxy group at the second carbon of the propanamide backbone and a 3-methylphenyl substituent on the nitrogen atom. The phenoxy group and aromatic substituents are critical for interactions with biological targets, particularly in herbicidal applications .

Structurally, the compound combines lipophilic (3-methylphenyl) and moderately polar (phenoxy) moieties, which influence its solubility, bioavailability, and target binding. Propanamide derivatives are often synthesized via coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides) and amines under basic conditions, as seen in related compounds .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(3-methylphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C16H17NO2/c1-12-7-6-8-14(11-12)17-16(18)13(2)19-15-9-4-3-5-10-15/h3-11,13H,1-2H3,(H,17,18) |

InChI Key |

UNZIEXQEDPTXKI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Substituent Effects on Herbicidal Activity: The trifluoromethyl and chloro substituents in the uracil-containing derivative () significantly enhance herbicidal efficacy (90% weed control at 75 g/ha), likely due to increased lipophilicity and target binding . In contrast, dimethyl N-(3-methylphenyl) aminophosphonate () exhibits weak herbicidal activity, suggesting that the phenoxy group in the target compound is critical for potency .

Role of Aromatic Substituents: The 3-chlorophenethyl group in ibuprofen-derived amides () confers anti-inflammatory properties, highlighting how aromatic substituents can redirect activity toward pharmacological applications .

Hybrid Structures and Multi-Target Effects :

- Sulfonylthiazole-containing analogs () demonstrate the versatility of propanamide scaffolds in targeting enzymes, suggesting broader therapeutic or agrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.